
Tezampanel
描述
Tezampanel is a drug originally developed by Eli Lilly. It acts as a competitive antagonist of the AMPA and kainate subtypes of the ionotropic glutamate receptor family, with selectivity for the GluR5 subtype of the kainate receptor . This compound has neuroprotective and anticonvulsant properties, which may be useful for medicinal purposes .
准备方法
Synthetic Routes and Reaction Conditions
. The exact synthetic route and reaction conditions are proprietary and not publicly disclosed in detail.
Industrial Production Methods
The industrial production of Tezampanel involves large-scale synthesis under controlled conditions to ensure high purity and yield. The process typically includes steps such as purification, crystallization, and quality control to meet pharmaceutical standards .
化学反应分析
Types of Reactions
Tezampanel undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert this compound into reduced forms.
Substitution: Substitution reactions can introduce different functional groups into the this compound molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, which may have different pharmacological properties .
科学研究应用
Therapeutic Applications
1. Opioid Addiction and Withdrawal
Tezampanel has shown promise in addressing opioid withdrawal syndrome. Researchers at Indiana University School of Medicine are conducting studies to evaluate its efficacy in reducing withdrawal symptoms and preventing the development of tolerance to opioids. Funded by a $12.3 million grant from the National Institute on Drug Abuse (NIDA), this research aims to characterize this compound's effects in preclinical models before advancing to human trials . The drug's ability to modulate glutamatergic signaling could provide a novel pharmacological approach to opioid addiction recovery.
2. Pain Management
In preclinical studies, this compound has demonstrated analgesic properties when administered epidurally in rat models. It effectively increased heat withdrawal latency and reduced pain behaviors associated with surgical incisions. These findings suggest that this compound may serve as an alternative or adjunct therapy in managing postoperative pain without the systemic side effects often seen with traditional opioids .
3. Anxiety Disorders
Animal studies have indicated that this compound may possess anxiolytic effects, presenting a potential treatment avenue for anxiety disorders in humans. By targeting the glutamate system, it may help restore balance in neurotransmission pathways disrupted in anxiety conditions .
Table 1: Summary of Key Research Studies on this compound
作用机制
Tezampanel exerts its effects by binding to the glutamate kainate receptors, specifically the GluR5 subtype. This binding inhibits excitatory synapses in the brain, reducing neuronal excitation and providing neuroprotective and anticonvulsant effects . The blockade of calcium uptake into neurons is a key aspect of its neuroprotective mechanism .
相似化合物的比较
Similar Compounds
Perampanel: Another AMPA receptor antagonist used to treat epilepsy.
Midazolam: A benzodiazepine with anticonvulsant properties, though it acts through a different mechanism.
Uniqueness of Tezampanel
This compound is unique in its selectivity for the GluR5 subtype of the kainate receptor, which distinguishes it from other AMPA receptor antagonists. Its neuroprotective and anticonvulsant properties, along with its potential to treat opioid withdrawal and anxiety, make it a versatile compound in scientific research and medicine .
生物活性
Tezampanel, also known as LY293558, is a competitive antagonist of the AMPA and kainate subtypes of ionotropic glutamate receptors. This compound has garnered attention for its potential therapeutic applications in various neurological conditions due to its neuroprotective and anticonvulsant properties. Below is a detailed exploration of its biological activity, supported by research findings and case studies.
This compound primarily functions by blocking glutamate receptors, which play a crucial role in excitatory neurotransmission in the central nervous system (CNS). By inhibiting these receptors, this compound can reduce neuronal excitability and prevent excitotoxicity, a process that can lead to neuronal damage and death.
- Glutamate Receptor Antagonism : this compound selectively targets the GluR5 subtype of kainate receptors, contributing to its unique pharmacological profile. This selectivity may offer advantages over non-selective antagonists, which can lead to unwanted side effects at high doses .
Preclinical Studies
-
Neuroprotection Against Status Epilepticus : In studies involving rat models, this compound demonstrated significant neuroprotective effects when administered after exposure to the nerve agent soman, which induces status epilepticus (SE). The combination of this compound with caramiphen resulted in shorter durations of SE and minimal neuronal degeneration compared to midazolam-treated groups .
Treatment Group Duration of SE (hours) Neuronal Degeneration Comments This compound + Caramiphen Significantly shorter Minimal Effective neuroprotection Midazolam Prolonged Substantial Significant neuronal loss - Opioid Withdrawal : Research at Indiana University School of Medicine is investigating this compound's potential in treating opioid withdrawal syndrome. The drug's ability to suppress withdrawal symptoms may provide a new avenue for addiction treatment .
Clinical Implications
This compound's diverse pharmacological effects suggest multiple clinical applications:
- Addiction Treatment : The ongoing studies aim to characterize this compound's efficacy in treating opioid addiction and associated psychiatric conditions. If successful, it could represent a breakthrough in addiction psychiatry .
- Migraine Management : Recent studies have indicated that this compound may be effective in treating acute migraine attacks by modulating glutamate activity .
- Anxiolytic Effects : Animal studies have shown that this compound exhibits anxiolytic properties, suggesting potential use in anxiety disorders .
Case Studies
- Research Collaboration : A multi-site consortium involving institutions like the University of New Mexico and Yale University is set to conduct controlled clinical trials on this compound for opioid addiction treatment. This collaboration aims to enhance the speed and effectiveness of drug development processes in addiction psychiatry .
Summary of Findings
This compound's biological activity underscores its potential as a therapeutic agent across various neurological conditions. Its mechanism as a glutamate receptor antagonist provides a foundation for its neuroprotective effects and its role in managing withdrawal symptoms from opioids. As research progresses, it may pave the way for innovative treatments in addiction psychiatry and other CNS disorders.
属性
IUPAC Name |
(3S,4aR,6R,8aR)-6-[2-(2H-tetrazol-5-yl)ethyl]-1,2,3,4,4a,5,6,7,8,8a-decahydroisoquinoline-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N5O2/c19-13(20)11-6-10-5-8(1-3-9(10)7-14-11)2-4-12-15-17-18-16-12/h8-11,14H,1-7H2,(H,19,20)(H,15,16,17,18)/t8-,9+,10-,11+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXFRFPSZAKNPQQ-YTWAJWBKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CNC(CC2CC1CCC3=NNN=N3)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]2CN[C@@H](C[C@H]2C[C@H]1CCC3=NNN=N3)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N5O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
NGX426 is a prodrug of tezampanel (NGX424). Tezampanel is an antagonist that binds to glutamate kainate (Glu K5) receptors, inhibiting excitatory synapases the brain. | |
Record name | Tezampanel | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB06354 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
154652-83-2 | |
Record name | Tezampanel | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=154652-83-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Tezampanel [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0154652832 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tezampanel | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB06354 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | TEZAMPANEL ANHYDROUS | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GA36S2O9C2 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。